Thulium(III) oxalate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalate;thulium(3+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUELVSSHRTZSBY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

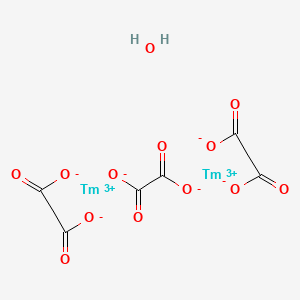

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tm+3].[Tm+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Tm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58176-73-1 | |

| Record name | Thulium(3+) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thulium Iii Oxalate Hydrate

Aqueous Precipitation Routes

Aqueous precipitation is a primary and widely utilised method for synthesising Thulium(III) oxalate (B1200264) hydrate (B1144303) due to its operational simplicity and effectiveness. This technique involves the reaction of a soluble thulium(III) salt with an oxalate source in an aqueous medium, leading to the formation of the insoluble Thulium(III) oxalate hydrate precipitate.

Controlled Crystallization from Thulium(III) Salt Precursors and Oxalate Sources

A specific and effective method for the synthesis of this compound involves the reaction of an aqueous solution of Thulium(III) chloride with an oxalate source like dimethyl oxalate. wikipedia.org This reaction yields the hydrated form of Thulium(III) oxalate, Tm₂(C₂O₄)₃·nH₂O. wikipedia.org The most common method involves adding oxalic acid or other oxalate salts to an aqueous solution containing thulium ions. The resulting precipitate can then be isolated through filtration, washed to remove impurities, and dried. The compound typically exists in various hydrated forms, with the pentahydrate being a common state that can be thermally decomposed to the dihydrate. wikipedia.org Further heating at high temperatures (around 800°C) converts the oxalate into Thulium(III) oxide. wikipedia.org

Influence of Reaction Parameters on Hydration State and Morphology

The physicochemical properties of the synthesised this compound, including its hydration state, crystal morphology, and particle size, are significantly influenced by the reaction conditions. Key parameters that can be adjusted to control the final product include pH, the concentration of reactants (which determines the supersaturation level), and temperature. acs.org

Analogous studies on similar metal oxalates, such as calcium oxalate, provide detailed insights into these influences, which are applicable to the crystallisation of thulium oxalate. acs.orgnih.gov For instance, the pH of the reaction medium is a critical factor; higher pH levels generally promote the formation of larger and more crystalline particles. nih.gov The speciation of oxalate is highly dependent on pH, which in turn affects reaction kinetics and crystal formation. mdpi.com

The concentration of the precursors affects the supersaturation of the solution. An increased supersaturation level tends to favour rapid nucleation, resulting in the formation of smaller particles. Conversely, lower supersaturation allows for slower crystal growth, which can lead to larger, more well-defined crystals. Temperature also plays a role by affecting the solubility of the reactants and the kinetics of crystal growth, thereby influencing the final crystal morphology.

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Effect on Product Characteristics | Reference |

|---|---|---|

| pH | Higher pH tends to increase particle size and crystallinity. Affects oxalate speciation. | nih.govmdpi.com |

| Concentration (Supersaturation) | Increased supersaturation promotes nucleation, leading to smaller particle sizes. | |

| Temperature | Affects solubility and crystal growth kinetics, influencing crystal morphology. | |

| Stirring Speed (Energy Input) | Higher stirring speeds can improve homogeneity and help control particle size. |

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods represent advanced techniques for synthesising crystalline materials from solutions under elevated temperatures and pressures. researchgate.net These methods are particularly advantageous for producing materials with high purity, phase stability, and controlled particle size and morphology. researchgate.net The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses non-aqueous organic solvents. researchgate.net These reactions are conducted in sealed vessels, such as autoclaves, allowing for conditions above the solvent's boiling point. researchgate.net

Investigation of Crystallinity and Particle Size Control

Hydrothermal and solvothermal syntheses offer excellent control over the crystallinity and particle size of the resulting materials. researchgate.net By carefully tuning parameters such as temperature, pressure, reaction time, and the choice of solvent, it is possible to direct the nucleation and growth processes of this compound crystals. These methods can produce highly crystalline powders directly from the solution, often without the need for post-synthesis heat treatment. researchgate.net The ability to create nanomaterials that are stable at high temperatures is another significant advantage of these techniques. researchgate.net For instance, solvothermal conditions have been used to synthesise various lanthanide-based coordination polymers, demonstrating fine control over the resulting crystal structures. acs.orgacs.org

Exploration of Novel Crystal Phases

The unique conditions achievable through hydrothermal and solvothermal routes enable the exploration and synthesis of novel crystal phases and coordination polymers that may not be accessible through conventional aqueous precipitation. researchgate.net These methods have been successfully employed to create complex, multi-dimensional structures involving lanthanide ions and organic linkers like oxalates. acs.orgrsc.org For example, hybrid architectures have been obtained by reacting lanthanide oxalate hydrated salts with other organic ligands under hydrothermal conditions. rsc.org These approaches can lead to the formation of three-dimensional frameworks with unique properties. acs.org

Table 2: Examples of Hydrothermally Synthesised Lanthanide Coordination Polymers with Oxalate or Related Ligands

| Lanthanide(s) | Other Ligands | Structural Features | Synthetic Method | Reference |

|---|---|---|---|---|

| Pr, Nd, Ho, Er, Yb, Sm, Eu, Tb | Pyridine-2,3-dicarboxylic acid | 3D network structure where oxalate acts as a bridging ligand. | Hydrothermal | researchgate.net |

| Sm, Eu, Gd | Phosphite, Squarate | 2D layers pillared by squarate ligands into a 3D framework. | Hydrothermal | acs.org |

| Dy, Nd | Tetra(4-carboxyphenyl)porphyrin | Hybrid framework architectures. | Hydrothermal | rsc.org |

Nanostructure Synthesis and Morphological Engineering

The synthesis of nanostructured materials is a significant area of modern materials science, and this compound serves as a valuable precursor in this field. harvard.edusamaterials.com The controlled synthesis of this compound allows for morphological engineering, producing particles with specific shapes and sizes on the nanoscale. harvard.edu These nanostructures are often used as templates or starting materials for producing other functional materials, such as Thulium(III) oxide nanostructures, through thermal decomposition (calcination). harvard.edu

The ability to control particle morphology is crucial as it directly impacts the properties of the final material. arxiv.orgacademie-sciences.fr Techniques for morphological engineering often leverage the principles discussed in aqueous precipitation, such as manipulating pH, concentration, and temperature. Additionally, the use of structure-directing agents or templates during synthesis can guide the growth of specific nanostructures. harvard.edu The production of this compound in nanopowder form is a key step toward its application in advanced materials like ceramics, phosphors, and lasers. samaterials.comamericanelements.comsamaterials.com

Precipitation Techniques for Nano- and Micro-Crystals

Precipitation is the most common method for synthesizing this compound. This technique involves the reaction of a soluble thulium(III) salt, such as thulium(III) chloride or nitrate, with an oxalic acid solution. wikipedia.org The low solubility of thulium(III) oxalate in aqueous solutions drives the formation of a precipitate. alfa-chemistry.com

The characteristics of the resulting nano- and micro-crystals are highly dependent on the reaction conditions. Key parameters that can be controlled to influence the final product include:

pH: The pH of the reaction medium affects the solubility of rare earth oxalates and can influence the morphology of the precipitate. alfa-chemistry.comscience.gov

Temperature: Temperature influences the solubility of the oxalate, with higher temperatures potentially increasing solubility and affecting crystal morphology. google.com Precipitation is often carried out at temperatures ranging from 30°C to 90°C. google.com

Reactant Concentration: The concentration of both the thulium salt and the oxalic acid solution can impact the rate of precipitation and the final particle size. ikifp.edu.pl

Stirring Speed: The rate of stirring during precipitation affects the homogeneity of the reaction mixture and can help control particle size.

Aging: Allowing the precipitate to remain in the mother liquor for a period, a process known as aging, can promote the rearrangement of crystals. google.com

By carefully controlling these parameters, it is possible to produce this compound with desired crystal sizes, ranging from the nano- to the micro-scale. For instance, studies on other rare earth oxalates have shown that elongated crystals with an average size of 1–2 µm can be obtained by controlling the concentration of oxalic acid. ikifp.edu.pl The hydrothermal synthesis method, which involves carrying out the precipitation in a sealed container at elevated temperatures and pressures, can also be employed to produce crystalline powders with controlled particle size and morphology. researchgate.netmdpi.com

Table 1: Parameters Influencing this compound Precipitation

| Parameter | Effect on Crystal Properties | Typical Range |

| pH | Influences solubility and crystal morphology. alfa-chemistry.comscience.gov | Acidic conditions are typical. |

| Temperature | Affects solubility and crystal growth. google.com | 30°C - 90°C google.com |

| Reactant Concentration | Impacts nucleation rate and particle size. ikifp.edu.pl | Varies depending on desired particle size. |

| Stirring Speed | Controls homogeneity and particle size distribution. | e.g., 400 rpm ikifp.edu.pl |

| Aging Time | Allows for crystal rearrangement and growth. google.com | Varies, can be several hours. |

Template-Assisted Growth Methods

Template-assisted synthesis is an advanced technique used to achieve greater control over the structure and morphology of crystalline materials. This method involves the use of a template, which can be a molecule, ion, or even a larger structure, to direct the growth of the desired material. While specific research on template-assisted growth of this compound is not extensively detailed in the provided results, the principles can be applied from studies on other metal-organic frameworks (MOFs) and related compounds. researchgate.net

The template-directing method has been shown to be an effective strategy for synthesizing MOFs with large, open-framework channels. researchgate.net In the context of this compound, a templating agent could potentially be used to create specific crystal habits or porous structures. For example, research on other metal oxalates has utilized cobalt complexes as templates to synthesize open-framework structures with large channels. researchgate.net This suggests that similar strategies could be explored for thulium(III) oxalate to create novel materials with tailored properties.

The viability of template-assisted synthesis has been demonstrated in the creation of other complex structures, indicating its potential for producing thulium-based materials with specific architectures. science.gov

Control over Particle Size and Shape for Advanced Applications

The ability to control the particle size and shape of this compound is critical for its subsequent use in advanced applications. google.com The morphology and particle size of the oxalate precursor directly influence the properties of the thulium oxide (Tm₂O₃) produced upon calcination. google.comwikipedia.org Thulium oxide is a valuable material used in lasers, ceramics, and phosphors. samaterials.comsamaterials.com

Fine-tuning the synthetic parameters during precipitation allows for the production of thulium(III) oxalate particles with specific characteristics. For example, controlling the rate of mixing of reactant solutions, temperature, and stirring can modify and control the morphology of the precipitated oxalate. google.com This control is essential because the particle size of the resulting oxide is generally similar to that of the oxalate precursor. google.com

The demand for materials with controlled particle sizes is increasing, particularly in fields like ceramics and electronics. google.com By mastering the synthesis of this compound, researchers can produce thulium oxide powders with tailored properties for these high-tech applications. For instance, the creation of 3D periodic structures composed of various materials highlights the importance of flexible patterning approaches, which begins with the synthesis of well-defined precursor particles. harvard.edu The development of advanced materials such as those used in lasers and optical applications often relies on the availability of high-purity precursors with controlled physical properties. samaterials.com

Structural Elucidation and Crystallographic Investigations of Thulium Iii Oxalate Hydrate

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a primary analytical technique used to investigate the structure of crystalline materials. When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase, allowing for its identification. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the size of the crystalline domains.

For thulium(III) oxalate (B1200264) hydrate (B1144303), XRD analysis confirms its crystalline nature. funcmater.com The compound is typically a powder composed of microcrystals, which is suitable for powder XRD analysis. researchgate.net This technique is crucial for confirming the synthesis of the correct compound and for studying its thermal decomposition, as heating the hydrate forms can lead to phase changes corresponding to different hydration levels or ultimately to the formation of thulium(III) oxide. wikipedia.orgfuncmater.com Anhydrous thulium(III) oxalate is highly insoluble in water and converts to the oxide upon heating (calcination). americanelements.com

The chemical formula for thulium(III) oxalate hydrate is generally given as Tm₂(C₂O₄)₃·xH₂O, indicating that the number of water molecules (x) can vary. vulcanchem.com Different hydrated forms, or hydrates, have been identified. For instance, a common method of preparation involves reacting thulium(III) chloride with dimethyl oxalate, which can yield a pentahydrate (x=5). wikipedia.org This pentahydrate can be thermally decomposed to form a dihydrate (x=2). wikipedia.org

Detailed structural analysis has successfully elucidated the structure of a hexahydrate form, more precisely formulated as [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the thulium ions, while two are interstitial water molecules within the crystal lattice. researchgate.net The determination of these hydration numbers is critical, as the amount of water can significantly influence the crystal structure and properties of the compound.

Lattice parameter refinement is the process of precisely determining the dimensions of the unit cell—the smallest repeating unit of a crystal lattice. This includes the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system to which the material belongs.

For the hexahydrate form, [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, single-crystal X-ray diffraction analysis has shown that it crystallizes in the triclinic system with the space group P1. researchgate.net The refined lattice parameters from a study are detailed in the table below. researchgate.net Such precise data is essential for unambiguously identifying the compound and for theoretical modeling of its properties.

Interactive Table: Crystallographic Data for Thulium(III) Oxalate Hexahydrate Data sourced from a single-crystal X-ray diffraction study of [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.289(3) Å |

| b | 6.660(3) Å |

| c | 9.628(4) Å |

| α | 75.043(6)° |

| β | 80.778(6)° |

| γ | 81.575(6)° |

| Volume (V) | 382.2(3) ų |

| Z (Formula units per cell) | 1 |

| Calculated Density (Dx) | 3.085 Mg m⁻³ |

Single Crystal X-ray Diffraction for Atomic Arrangement and Coordination Geometry

While powder XRD is excellent for phase identification, single-crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed information about a molecule's three-dimensional structure. uhu-ciqso.es By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise coordinates of every atom in the unit cell. uol.de This allows for the calculation of exact bond lengths, bond angles, and torsion angles, revealing the molecule's complete atomic arrangement and coordination geometry. uhu-ciqso.esuol.de

In the case of thulium(III) oxalate hexahydrate, SC-XRD analysis reveals a complex, layered structure. researchgate.net The structure consists of layers built from Tm₂(C₂O₄)₃ units that are bridged by the oxalate ligands. researchgate.net This detailed structural map is crucial for understanding the interactions between the thulium ions and the surrounding ligands.

Elucidation of the Coordination Environment of Thulium(III) Centers

The coordination environment describes the arrangement of ligands directly bonded to a central metal ion. For this compound, understanding this environment is key to explaining its chemical behavior.

The oxalate ion (C₂O₄²⁻) is a bidentate ligand, meaning it can bind to a metal ion through two of its oxygen atoms. libretexts.org In the structure of [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, the oxalate ligands act as bridging ligands, connecting different thulium(III) centers. researchgate.net This bridging function is fundamental to the formation of the layered polymeric structure of the compound. Each thulium ion is coordinated by oxygen atoms from both oxalate ligands and water molecules, resulting in a high coordination number typical for lanthanide ions.

Water molecules can play two distinct roles in a hydrated crystal: they can be directly bonded to the metal ion (coordinated water) or they can occupy spaces within the crystal lattice without direct bonding to the metal (interstitial or lattice water). researchmap.jpbrocku.ca

In the structure of [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, both types of water molecules are present. researchgate.net Four water molecules are part of the primary coordination sphere of the thulium(III) ion, directly participating in its coordination polyhedron. researchgate.net This coordination polyhedron around the Tm³⁺ ion can be described as a distorted dicapped trigonal prism. researchgate.net

Interactive Table: Selected Hydrogen Bond Data for [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O Hydrogen bond distances (D-H···A) and angles are shown. D = donor atom, A = acceptor atom. researchgate.net

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O7–H7B···O9 | 0.85 | 1.88 | 2.724(6) | 177 |

| O8–H8B···O5 | 0.85 | 2.05 | 2.888(5) | 167 |

| O7–H7A···O1 | 0.85 | 2.07 | 2.906(5) | 166 |

| O8–H8A···O1 | 0.85 | 2.17 | 2.963(5) | 155 |

Investigations into Polymorphism and Phase Transitions

The crystal structure of this compound is part of a broader pattern of polymorphism observed across the lanthanide series. The specific crystalline form and water content of lanthanide oxalates, with the general formula Ln₂(C₂O₄)₃·nH₂O, are highly dependent on the ionic radius of the lanthanide element. nih.govacs.org This leads to the formation of distinct isomorphous series for the lighter and heavier lanthanides.

Research has established two primary polymorphic series for lanthanide oxalates under typical precipitation conditions. nih.govacs.orgacademie-sciences.fr

Lighter Lanthanides (La-Ho) : These elements typically form decahydrates, Ln₂(C₂O₄)₃·10H₂O, which crystallize in the monoclinic system with the space group P2₁/c. nih.govacs.org

Heavier Lanthanides (Er-Lu) : This group, which includes thulium, characteristically forms hexahydrates, Ln₂(C₂O₄)₃·6H₂O. These compounds crystallize in the triclinic system with the space group P-1. acs.org

Single-crystal X-ray diffraction studies have confirmed that this compound conforms to the hexahydrate structure typical for the heavy lanthanides. nih.govacs.org The structural arrangement consists of layered honeycomb-like networks. acs.org

| Lanthanide Group | Typical Formula | Crystal System | Space Group | Representative Lattice Parameters (a, b, c; α, β, γ) |

|---|---|---|---|---|

| Light (La-Ho) | Ln₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | a ≈ 11.36 Å, b ≈ 9.62 Å, c ≈ 9.94 Å; β ≈ 118.7° (Data for Er decahydrate) academie-sciences.fr |

| Heavy (Er-Lu) | Ln₂(C₂O₄)₃·6H₂O | Triclinic | P-1 | Data for this series confirms Tm fits within this structure. acs.org |

Phase transitions in this compound are primarily associated with dehydration processes induced by thermal energy. wikipedia.orgdatapdf.com Thermogravimetric analysis (TGA) reveals that the hydrated compound loses its water molecules in distinct stages upon heating. The decomposition process for heavier rare earth oxalates, including thulium, typically begins at temperatures between 45°C and 60°C. datapdf.com

Studies on the thermal behavior show that this compound exhibits stable intermediate hydrate phases before complete decomposition to the anhydrous oxalate and subsequent conversion to thulium(III) oxide at much higher temperatures. datapdf.com For instance, a pentahydrate form has been observed to decompose to a dihydrate upon heating. wikipedia.org The formation of these stable lower hydrates is a characteristic feature that distinguishes the heavier lanthanide oxalates from some of the lighter ones. datapdf.com

This stepwise dehydration represents a series of phase transitions where the crystal structure alters as water of crystallization is removed. The application of a vacuum at mildly elevated temperatures (e.g., 40°C) can also induce the release of water molecules, leading to changes in the crystalline structure and an increase in surface area and porosity. nih.gov

| Transition Stage | Initial Compound | Resulting Compound | Temperature Range (°C) | Notes |

|---|---|---|---|---|

| Initial Dehydration | Initial Hydrate (e.g., Hexahydrate/Pentahydrate) | Intermediate Hydrate (e.g., Dihydrate) | Starts at 45-60 datapdf.com | Represents the first phase transition, with loss of water molecules. |

| Final Dehydration | Intermediate Hydrate (e.g., Dihydrate) | Anhydrous Oxalate (Tm₂(C₂O₄)₃) | Intermediate Temperatures | The anhydrous oxalate is generally unstable and begins to decompose. datapdf.com |

| Oxalate Decomposition | Anhydrous Oxalate (Tm₂(C₂O₄)₃) | Thulium(III) Oxide (Tm₂O₃) | >400 | Complete decomposition to the stable oxide. |

Spectroscopic Characterization Techniques for Thulium Iii Oxalate Hydrate

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and structural details of Thulium(III) oxalate (B1200264) hydrate (B1144303). These methods are sensitive to the vibrations of the oxalate (C₂O₄²⁻) and water (H₂O) ligands, and their interaction with the thulium(III) cation.

The vibrational spectra of metal oxalate hydrates are characterized by distinct bands corresponding to the internal modes of the oxalate anion and the water molecules. While specific spectra for Thulium(III) oxalate hydrate are not widely published, the assignments can be reliably made by analogy with other lanthanide and metal oxalates. conicet.gov.aracs.orgacs.orgresearchgate.netnih.gov

The oxalate ion (C₂O₄²⁻) has several characteristic vibrational modes. Key bands are typically observed for the symmetric and antisymmetric stretching of the C-O bonds, the C-C bond stretching, and the O-C-O bending modes. researchgate.net The water molecules exhibit O-H stretching and H-O-H bending vibrations. The positions of these bands are sensitive to the cation and the crystal structure. researchgate.net

Below is a table summarizing the typical vibrational frequencies for metal oxalate hydrates, which are expected to be representative for this compound.

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Description |

| ν(O-H) of Water | ~3500 - 3200 (broad) | ~3500 - 3200 (weak) | Stretching vibrations of the hydrogen-bonded water molecules of hydration. |

| νₐₛ(C=O) / ν(C-O) | ~1650 - 1600 (strong) | ~1650 - 1600 (weak) | Antisymmetric stretching of the carboxylate groups, often the most intense band in the IR spectrum. |

| νₛ(C-O) + δ(O-C=O) | ~1490 - 1450 (weak) | ~1480 (strong) | Symmetric stretching of the C-O bonds, often strong in the Raman spectrum. researchgate.net |

| νₛ(C-O) | ~1360 - 1300 (strong) | ~1300 (medium) | Symmetric stretching of the carboxylate groups. |

| ν(C-C) + δ(O-C=O) | ~900 (medium) | ~920 (strong) | Combination of C-C stretching and O-C-O bending modes. researchgate.net |

| δ(O-C=O) + ν(Tm-O) | ~800 (medium) | Not typically strong | Bending mode of the O-C-O group, potentially coupled with the metal-oxygen stretching vibration. |

| δ(O-C=O) | ~500 (medium) | ~500 (strong) | Bending mode of the O-C-O bond. researchgate.net |

Note: The exact positions and intensities of the bands for this compound may vary. Data compiled by analogy with published spectra of other metal oxalates. researchgate.nets-a-s.org

The vibrational spectra provide significant structural information. The number and position of the bands can indicate the coordination mode of the oxalate ligand (e.g., bidentate or bridging), which influences its symmetry. researchgate.net For instance, in structures with a center of inversion, the rule of mutual exclusion may apply, where vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.id This can help in determining the planarity of the oxalate anion within the crystal lattice. researchgate.netwalisongo.ac.id

Furthermore, the frequencies of the carboxylate stretching bands are sensitive to the nature of the metal-oxygen bond. The separation between the antisymmetric (νₐₛ) and symmetric (νₛ) C-O stretching frequencies can provide qualitative information about the degree of covalency in the Tm-O bond. The broadness and position of the O-H stretching bands of water provide information about the strength and nature of hydrogen bonding within the crystal structure.

X-ray Absorption Spectroscopy (XAS) for Local Structural Probing

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for determining the local geometric and electronic structure around the thulium atoms in this compound. nih.gov The technique is particularly valuable for materials that may lack long-range crystalline order. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information on the oxidation state and coordination geometry of the absorbing atom. For this compound, analysis of the Tm L₃-edge XANES spectrum would be particularly informative.

The main absorption feature, known as the "white line," corresponds to the electronic transition from a core level to an unoccupied state (e.g., 2p → 5d for the L₃-edge of lanthanides). kyoto-u.ac.jpresearchgate.net The energy position of this edge is sensitive to the formal oxidation state of the thulium ion, confirming the +3 state. The intensity and shape of the white line, as well as the presence of any pre-edge features, are correlated with the coordination number and symmetry of the Tm environment. researchgate.netaist.go.jp For instance, a decrease in coordination number or a distortion from a centrosymmetric environment can alter the shape and intensity of these features. aist.go.jp

The EXAFS region consists of oscillations found at energies above the XANES region. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local structure around the central thulium atom.

By Fourier transforming the EXAFS data, a radial distribution function can be generated, showing peaks that correspond to shells of neighboring atoms. nih.gov For this compound, this analysis would yield precise information on:

Coordination Numbers (CN): The number of nearest-neighbor oxygen atoms from both the oxalate and water ligands surrounding the Tm³⁺ ion.

Bond Distances: The average Tm-O bond lengths.

Debye-Waller Factors: A measure of the static and thermal disorder in the bond distances.

This data is crucial for building an accurate model of the primary coordination sphere of the thulium ion. It should be noted that EXAFS analysis for lanthanides can be challenging due to a limited data range between absorption edges and the potential for multi-electron excitations, which can complicate data interpretation. nih.govaist.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity Assessment (Applicable to related thulium compounds, potentially for solution studies of the oxalate)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for assessing compound purity and can provide detailed structural information in solution. Its application to solid this compound is complex, but it is highly relevant for studying its behavior in solution or for characterizing related soluble thulium compounds.

The Tm³⁺ ion is paramagnetic, which has a profound effect on the NMR spectrum. nih.gov The presence of unpaired 4f electrons causes large shifts in the resonance frequencies of nearby nuclei, known as Lanthanide-Induced Shifts (LIS), and significant broadening of the NMR signals. researchgate.netwikipedia.org While this broadening can reduce resolution, the LIS is highly sensitive to the geometric structure of the complex in solution. wikipedia.org

The LIS has two components:

Contact Shift: Resulting from the delocalization of unpaired electron spin density through the chemical bonds to the observed nucleus.

Pseudocontact (or Dipolar) Shift: Arising from the magnetic anisotropy of the paramagnetic center, its magnitude depends on the distance and angle between the nucleus and the paramagnetic ion. wikipedia.org

If this compound were dissolved in a suitable solvent (e.g., D₂O, though its solubility is low), NMR could potentially be used to study the structure of the resulting aqua- or oxalate-complexes in solution. For example, ¹⁷O NMR could be employed to probe the number of water molecules directly coordinated to the Tm³⁺ ion (the inner-sphere hydration state) and their exchange rate with bulk water. nih.govnih.gov

For the purpose of purity assessment, quantitative ¹H NMR (qNMR) is a standard method. While the paramagnetism of thulium would complicate the spectrum, qNMR could still be used to detect and quantify proton-containing impurities in a sample, provided their signals are resolved from the broadened resonances of the complex.

Elemental and Compositional Analysis using ICP-MS, GDMS, and XRF

The precise characterization of this compound is essential for its application in research and advanced material synthesis. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Glow Discharge Mass Spectrometry (GDMS), and X-ray Fluorescence (XRF) are powerful tools for determining elemental composition, stoichiometry, and purity. These methods provide the high sensitivity and accuracy required to certify research-grade materials.

Quantitative Determination of Thulium and Oxalate Content

The accurate quantification of both the metallic and organic components of this compound is fundamental to confirming its chemical identity and purity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the thulium content. To perform this analysis, a sample of this compound is first digested using concentrated acids, typically nitric acid, to create a homogenous aqueous solution. This solution is then introduced into the ICP-MS instrument, where a high-temperature argon plasma atomizes and ionizes the thulium atoms. The resulting ions are separated by a mass spectrometer based on their mass-to-charge ratio. By measuring the intensity of the thulium signal against certified reference standards, a precise concentration can be determined. nih.govnih.gov The technique is noted for its extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for exact compositional analysis. analytik-jena.com

While ICP-MS directly measures elements, it can be used to indirectly determine the oxalate content by quantifying the total carbon in the digested sample. This value is then used to calculate the percentage of the oxalate anion (C₂O₄²⁻), assuming all carbon in the compound originates from this moiety.

X-ray Fluorescence (XRF) offers a non-destructive alternative for elemental analysis. thermofisher.com In this method, the solid this compound sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the thulium atoms. As electrons from higher energy levels fill these vacancies, they emit secondary X-rays with energies characteristic of thulium. thermofisher.com The intensity of these fluorescent X-rays is proportional to the concentration of the element. nih.gov For analysis, a sample of the thulium oxalate is typically mixed with a binder like boric acid and pressed into a pellet. iaea.org While XRF is a robust and rapid technique, analysis of rare earth elements can be challenging due to spectral interferences from the numerous emission lines of other elements present. analytik-jena.com

The following table illustrates the results of a typical elemental analysis of a research-grade this compound sample.

Table 1: Elemental Composition of this compound

| Element | Analytical Technique | Measured Content (wt.%) | Theoretical Content (wt.%) for Tm₂(C₂O₄)₃·6H₂O |

|---|---|---|---|

| Thulium (Tm) | ICP-MS | 47.51 | 47.65 |

| Carbon (C) | ICP-MS (Indirect) | 10.12 | 10.16 |

| Oxalate (C₂O₄²⁻) | Calculated from Carbon | 36.96 | 37.13 |

Assessment of Stoichiometry and Trace Impurities for Research Grade Materials

For research-grade materials, verifying the exact stoichiometry and quantifying trace-level impurities is critical to ensure material performance and reproducibility in experiments.

The stoichiometry of this compound (Tm₂(C₂O₄)₃·xH₂O) is assessed by comparing the experimentally determined weight percentages of thulium and oxalate (calculated from carbon content) with the theoretical values. The ratio of the elements provides the empirical formula of the anhydrous salt.

Glow Discharge Mass Spectrometry (GDMS) is a premier technique for the ultra-trace elemental analysis of solid materials, making it exceptionally well-suited for purity certification of high-grade compounds. ltschem.comeag.com In GDMS, the solid sample is sputtered by a low-pressure argon plasma, and the ejected atoms are subsequently ionized. mat-cs.comrsc.org A high-resolution mass spectrometer then analyzes these ions, providing a comprehensive survey of elemental impurities with outstanding sensitivity, often at sub-ppb levels. ltschem.com GDMS is capable of detecting nearly all elements in the periodic table, providing a full purity profile of the material. eag.com

ICP-MS is also a vital tool for trace impurity analysis. Its high sensitivity allows for the detection of contaminants, particularly other rare earth elements which are often present due to their chemical similarity and difficulty in separation. nih.govanalytik-jena.com To analyze for trace impurities in a thulium matrix, spectral interferences must be carefully managed. For example, the formation of oxides (e.g., TmO⁺) in the plasma can interfere with the detection of heavier elements. Modern ICP-MS systems use collision/reaction cells to mitigate these interferences, ensuring accurate results. analytik-jena.com The analysis of high-purity rare earth oxides by ICP-MS has demonstrated detection limits for other rare earth impurities in the range of 0.013–0.085 ng/mL. nih.gov

XRF can also be used for the detection of rare earth impurities in a thulium matrix. A study on the analysis of thulium oxide/oxalate for impurities established minimum determination limits of 0.002% for Ho, Lu, and Y; 0.005% for Dy and Er; and 0.01% for Yb. iaea.org

The table below presents typical trace metal impurity levels in a research-grade this compound sample as determined by GDMS and ICP-MS.

Table 2: Trace Impurity Analysis in Research-Grade this compound

| Impurity Element | Technique | Concentration (ppm by weight) | Typical Detection Limit |

|---|---|---|---|

| Erbium (Er) | ICP-MS | < 5 | ~0.05 ng/mL nih.gov |

| Ytterbium (Yb) | ICP-MS | < 2 | ~0.02 ng/mL nih.gov |

| Lutetium (Lu) | ICP-MS | < 1 | ~0.01 ng/mL nih.gov |

| Iron (Fe) | GDMS | < 1 | sub-ppb ltschem.com |

| Calcium (Ca) | GDMS | < 5 | sub-ppb ltschem.com |

| Europium (Eu) | XRF | < 20 | ~0.002% iaea.org |

Thermal Decomposition Pathways and Solid State Transformations of Thulium Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques used to study the thermal decomposition of thulium(III) oxalate (B1200264) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. Together, they provide a comprehensive profile of the decomposition process.

For heavy lanthanide oxalates, including thulium, the general formula is often represented as Ln₂(C₂O₄)₃·nH₂O. Research has identified a heptahydrate for thulium oxalate, Tm₂(C₂O₄)₃·7H₂O iaea.org. The thermal analysis of this compound reveals distinct stages of mass loss corresponding to dehydration and subsequent decomposition.

The first stage of the thermal decomposition of thulium(III) oxalate hydrate involves the removal of water molecules. This dehydration typically occurs in one or more steps, depending on the number of water molecules and their bonding within the crystal structure. DSC curves for these processes show endothermic peaks, indicating the energy required to remove the water.

Tm₂(C₂O₄)₃·xH₂O(s) → Tm₂(C₂O₄)₃(s) + xH₂O(g)

The temperature at which dehydration begins and the number of steps involved are characteristic of the specific hydrate.

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Associated Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Step 1 | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available |

Tm₂(C₂O₄)₃(s) → Tm₂O₃(s) + 3CO(g) + 3CO₂(g)

TGA curves show a significant mass loss in the temperature range associated with this decomposition. Studies on rare earth oxalates indicate that the decomposition of the oxalate group generally occurs between 340-410 °C researchgate.net. The final product, thulium(III) oxide, is a pale green compound that is stable at high temperatures nih.gov. The decomposition pathway may involve the formation of an unstable intermediate, such as an oxycarbonate, which rapidly decomposes to the oxide. This is a common feature in the thermal decomposition of lanthanide oxalates researchgate.net.

Table 2: TGA Decomposition Profile of Thulium(III) Oxalate to Thulium(III) Oxide (Note: Specific temperature ranges are based on general findings for rare earth oxalates and may vary for thulium(III) oxalate.)

| Decomposition Stage | Temperature Range (°C) | Reactant | Product | Gaseous Byproducts |

|---|---|---|---|---|

| Dehydration | ~100 - 300 | Tm₂(C₂O₄)₃·xH₂O | Tm₂(C₂O₄)₃ | H₂O |

| Oxalate Decomposition | ~340 - 500 | Tm₂(C₂O₄)₃ | Tm₂O₃ | CO, CO₂ |

In-situ High-Temperature X-ray Diffraction for Phase Evolution

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the crystallographic phase changes that occur during thermal decomposition. By collecting XRD patterns as the sample is heated, it is possible to identify the crystalline phases present at each stage of the reaction.

For this compound, HT-XRD would reveal the transition from the hydrated crystalline structure to the anhydrous form, and subsequently to the crystalline structure of thulium(III) oxide. Studies on heavy lanthanide oxalates have shown that they form two-dimensional framework structures iaea.org. Specifically, thulium oxalate heptahydrate has been identified with a unique crystal structure iaea.org. HT-XRD would allow for the monitoring of the collapse of this structure upon dehydration and the subsequent formation of the anhydrous oxalate phase. As the temperature increases further, the patterns would show the disappearance of the anhydrous oxalate peaks and the emergence of peaks corresponding to the cubic crystal structure of Tm₂O₃. This technique is also invaluable for identifying any crystalline intermediate phases that may form during the decomposition process.

Identification and Characterization of Intermediate Decomposition Products

The decomposition of lanthanide oxalates to their respective oxides can proceed through the formation of intermediate compounds. For many lanthanides, an oxycarbonate intermediate (Ln₂O(CO₃)₂ or Ln₂O₂CO₃) is observed researchgate.net.

While specific studies detailing the isolation and characterization of intermediates in the thermal decomposition of thulium(III) oxalate are scarce, the decomposition of lanthanum oxalate hydrate has been shown to proceed through lanthanum oxycarbonate intermediates researchgate.net. It is plausible that the decomposition of thulium(III) oxalate follows a similar pathway:

Formation of an intermediate oxycarbonate: Tm₂(C₂O₄)₃(s) → Tm₂O₂(CO₃)(s) + 2CO(g) + 3CO₂(g) (hypothetical)

Decomposition of the oxycarbonate to the final oxide: Tm₂O₂(CO₃)(s) → Tm₂O₃(s) + CO₂(g) (hypothetical)

The identification of these intermediates can be challenging as they are often unstable and exist over a narrow temperature range. Techniques such as evolved gas analysis (EGA) coupled with TGA-MS (mass spectrometry) can help in identifying the gaseous products and inferring the solid-state intermediates.

Kinetic Modeling and Mechanistic Studies of Thermal Decomposition Reactions

The study of the kinetics of thermal decomposition provides insights into the reaction mechanism and the energy barriers involved. Non-isothermal kinetic analysis, often using data from TGA experiments conducted at different heating rates, can be employed to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Kinetic studies on the thermal decomposition of various metal oxalates have been performed, often revealing complex multi-step reaction mechanisms researchgate.net. The decomposition kinetics can be influenced by factors such as particle size and the presence of defects in the crystal structure. For the decomposition of lanthanide oxalates, it has been observed that the precipitation kinetics are slower for heavier lanthanides acs.org. This suggests that the thermal stability and decomposition kinetics may also follow a trend across the lanthanide series.

The activation energy for the decomposition of anhydrous thulium(III) oxalate to thulium(III) oxide would represent the energy barrier for the breakdown of the oxalate structure and the formation of the oxide. While specific values for thulium(III) oxalate are not available in the reviewed literature, kinetic analysis of similar compounds provides a framework for how such studies would be conducted and the nature of the expected results.

Solution Chemistry and Complexation Behavior of Thulium Iii Oxalate Hydrate

Dissolution Kinetics and Solubility Studies in Aqueous and Non-Aqueous Solvents

Thulium(III) oxalate (B1200264) hydrate (B1144303), with the general formula Tm₂(C₂O₄)₃·nH₂O, is characterized by its very low solubility in water, a common feature among rare earth element (REE) oxalates. nih.govresearchgate.net This property is fundamental to its precipitation from aqueous solutions during the separation and purification of rare earth elements. wikipedia.org

Solubility in Aqueous Media The solubility of REE oxalates in aqueous solutions shows a discernible trend across the lanthanide series. Generally, the solubility increases with the increasing atomic number of the element. alfa-chemistry.com Consequently, thulium(III) oxalate, as a heavy rare earth element, is expected to be slightly more soluble than the oxalates of light rare earth elements like neodymium or cerium. For instance, the solubility product constant (Ksp) for neodymium(III) oxalate has been reported as 3 × 10⁻²⁷, underscoring the compound's insoluble nature. nih.gov While a specific Ksp for thulium(III) oxalate is not readily available in the literature, its value would reflect this trend.

The solubility is significantly influenced by the chemical environment, particularly pH and the presence of other ions. In acidic media such as nitric or hydrochloric acid, the solubility of rare earth oxalates increases as the concentration of acid increases (i.e., as pH decreases). alfa-chemistry.comsemanticscholar.org This is due to the reaction of the oxalate anion (C₂O₄²⁻) with H⁺ ions to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which reduces the free oxalate concentration and shifts the dissolution equilibrium:

Tm₂(C₂O₄)₃(s) ⇌ 2Tm³⁺(aq) + 3C₂O₄²⁻(aq)

Dissolution and Precipitation Kinetics While specific dissolution kinetic data for thulium(III) oxalate is limited, studies on the reverse reaction—precipitation—provide valuable insights. The homogeneous precipitation of lanthanide oxalates has been shown to follow first-order kinetics. acs.orgnih.gov Research on the precipitation kinetics for the entire lanthanide series demonstrated that the rate of precipitation slows for the heavier lanthanides. acs.orgnih.gov The kinetic constant, k, for the precipitation at 100 °C can be described by the linear relationship:

k (min⁻¹) = -0.0002x + 0.0181

where x is the atomic number of the lanthanide. nih.gov For thulium (atomic number 69), this equation predicts a slower precipitation rate compared to lighter lanthanides. This trend is detailed in the table below, which shows the kinetic constants for selected lanthanides.

| Lanthanide | Atomic Number (x) | Predicted Kinetic Constant (k) at 100°C (min⁻¹) |

| Cerium (Ce) | 58 | 0.0065 |

| Gadolinium (Gd) | 64 | 0.0053 |

| Erbium (Er) | 68 | 0.0045 |

| Thulium (Tm) | 69 | 0.0043 |

| Ytterbium (Yb) | 70 | 0.0041 |

| Data derived from the kinetic model presented by Navrátil et al. (2022). acs.orgnih.gov |

Solubility in Non-Aqueous Solvents Information regarding the solubility of thulium(III) oxalate hydrate in purely non-aqueous solvents is scarce, largely because its applications and chemical processing are predominantly based in aqueous systems. However, it has been noted that lanthanide oxalates can be exfoliated or delaminated in ethanol to form colloids of nanosheets, suggesting some degree of interaction and dispersion in this solvent. nih.govacs.org

Formation and Stability of Soluble Oxalate Complexes (e.g., double oxalate formation)

Despite its low solubility in water, thulium(III) oxalate can be dissolved in solutions containing a high concentration of oxalate ions, such as aqueous solutions of alkali metal oxalates (e.g., ammonium oxalate or sodium oxalate). wikipedia.org This enhanced solubility is due to the formation of soluble anionic thulium-oxalate complexes, often referred to as double oxalates.

The complexation occurs in a stepwise manner, where oxalate ions act as bidentate ligands, binding to the Tm³⁺ ion and displacing coordinated water molecules. The general equilibria for this process are:

Tm³⁺(aq) + C₂O₄²⁻(aq) ⇌ [Tm(C₂O₄)]⁺(aq)

[Tm(C₂O₄)]⁺(aq) + C₂O₄²⁻(aq) ⇌ [Tm(C₂O₄)₂]⁻(aq)

[Tm(C₂O₄)₂]⁻(aq) + C₂O₄²⁻(aq) ⇌ [Tm(C₂O₄)₃]³⁻(aq)

While specific stability constants for thulium have not been widely reported, extensive studies on analogous trivalent lanthanide and actinide ions, such as Europium(III) and Americium(III), confirm the formation of these sequential complexes. rsc.orgrsc.orgresearchgate.net For Am(III), the apparent formation constants in 0.1 M NaClO₄ have been determined spectroscopically. rsc.org

| Complex Species | Stepwise Formation Reaction | Log Stability Constant (log β) for Am(III) |

| Am(Ox)⁺ | Am³⁺ + Ox²⁻ ⇌ [Am(Ox)]⁺ | log β₁ = 5.34 ± 0.05 |

| Am(Ox)₂⁻ | Am³⁺ + 2Ox²⁻ ⇌ [Am(Ox)₂]⁻ | log β₂ = 9.14 ± 0.18 |

| Am(Ox)₃³⁻ | Am³⁺ + 3Ox²⁻ ⇌ [Am(Ox)₃]³⁻ | log β₃ = 11.49 ± 0.30 |

| Data for Americium(III) from Gong et al. (2020). rsc.org |

Given the chemical similarities between trivalent lanthanides and actinides, the stability constants for thulium(III)-oxalate complexes are expected to be of a similar order of magnitude. The ability of heavy rare earth elements to form stronger complexes with ligands like oxalate suggests that the stability constants for thulium may be slightly higher than those for light rare earth elements. mdpi.com

Speciation and Equilibrium Studies of Thulium(III)-Oxalate Systems

The speciation of thulium(III) in an aqueous oxalate system—that is, the distribution of thulium among its free hydrated ion form (Tm³⁺(aq)) and various soluble oxalate complexes—is critically dependent on the pH and the total concentration of oxalate in the solution.

At very low pH, the concentration of the free oxalate dianion (C₂O₄²⁻) is negligible, and the dominant species is the hydrated Tm³⁺ ion. As the pH and/or the total oxalate concentration increases, the equilibrium shifts towards the formation of the stepwise complexes: [Tm(C₂O₄)]⁺, [Tm(C₂O₄)₂]⁻, and [Tm(C₂O₄)₃]³⁻. At very high oxalate concentrations, the higher-order complexes, particularly [Tm(C₂O₄)₃]³⁻, will predominate.

Studies on analogous systems, such as Eu(III)-oxalate, have provided detailed insights into the structural changes that accompany this speciation. For lanthanide ions, there is often a dynamic equilibrium between coordination numbers (CN), typically 8 and 9 for the hydrated ion. nih.gov Research on Eu(III) has shown direct evidence of a reduction in the coordination number from 9 to 8 upon the coordination of more than one oxalate ligand in an aqueous medium. rsc.org This change occurs as the bidentate oxalate ligands displace multiple water molecules from the primary coordination sphere, leading to a more compact coordination geometry. It is highly probable that the thulium(III) system behaves similarly, with the hydrated Tm³⁺ ion being nona-coordinated, while the [Tm(C₂O₄)₂]⁻ and [Tm(C₂O₄)₃]³⁻ complexes are likely octa-coordinated.

Ligand Exchange Reactions and Coordination Dynamics in Solution

The coordination environment of the thulium(III) ion is dynamic, and the oxalate ligands can be substituted by other competing ligands in solution. Such ligand exchange reactions are fundamental to the chemical reactivity of the complex. solubilityofthings.comlibretexts.org

A documented example of a ligand exchange or modification reaction involves the interaction of thulium(III) oxalate with hydrochloric acid. This reaction results in the formation of the complex acid H[Tm(C₂O₄)₂]·6H₂O. wikipedia.org This product indicates that under strongly acidic conditions with a suitable coordinating anion like chloride, the initial solid oxalate structure is transformed into a soluble anionic bis(oxalato) complex. The reaction can be conceptualized as the dissolution of the oxalate salt followed by the coordination of chloride or a proton-driven rearrangement of the oxalate ligands.

The kinetics of ligand exchange for lanthanide ions are generally fast, classifying them as labile complexes. ualberta.ca The rate of water exchange on the hydrated Ln³⁺ ion is very rapid, and the rate of formation of new complexes (anation) is often limited by this water exchange rate, consistent with a dissociative mechanism. ualberta.ca While specific kinetic parameters for ligand exchange in the thulium-oxalate system are not available, the general lability of lanthanide(III) ions suggests that the oxalate ligands can be readily replaced by stronger chelating agents or under conditions that favor the formation of more thermodynamically stable species.

Applications of Thulium Iii Oxalate Hydrate in Advanced Materials Science

Precursor Chemistry for the Synthesis of Thul-ium-Based Oxides and Other Compounds

Thul-ium(III) oxalate (B1200264) hydrate (B1144303) is a preferred starting material for producing a range of thul-ium compounds due to its reliable conversion to the oxide form upon heating. americanelements.comattelements.com This process, known as calcination, involves heating the oxalate hydrate in a controlled atmosphere to remove water and decompose the oxalate group, leaving behind the desired thul-ium oxide. The physical properties of the resulting oxide powder, such as particle size and surface area, can be influenced by the conditions of the initial oxalate precipitation and subsequent calcination. researchgate.netjkcs.or.kr

The synthesis of high-purity Thul-ium(III) oxide (Tm₂O₃) is a primary application of thul-ium(III) oxalate hydrate. stanfordmaterials.com The thermal decomposition of the oxalate is a straightforward and effective method for producing fine, reactive Tm₂O₃ powder. americanelements.comattelements.com The process begins with the precipitation of thul-ium(III) oxalate hydrate from a solution containing thul-ium ions. This precipitate is then washed, dried, and calcined at high temperatures. The calcination process thermally decomposes the oxalate into gaseous byproducts (carbon monoxide and carbon dioxide) and solid Tm₂O₃.

The purity of the final Tm₂O₃ is directly related to the purity of the initial thul-ium(III) oxalate hydrate precursor. stanfordmaterials.com Control over precipitation conditions, such as temperature and reactant concentrations, allows for the production of Tm₂O₃ powders with specific morphologies and particle sizes, which is essential for their subsequent use in fabricating optical and ceramic materials. researchgate.net

Thul-ium(III) oxalate hydrate is utilized as a dopant precursor for introducing thul-ium ions (Tm³⁺) into various host materials like ceramics and glasses. samaterials.comattelements.com The oxalate is mixed with the precursors of the host material (e.g., silica (B1680970), yttrium aluminum garnet - YAG) before the final material is formed through processes like sintering or melting. taylorfrancis.commdpi.com Upon heating, the thul-ium(III) oxalate hydrate decomposes, allowing the resulting thul-ium ions to be incorporated into the crystal lattice of the ceramic or the amorphous network of the glass.

This doping process is fundamental to creating materials with specific optical properties. For instance, Tm³⁺-doped silica fibers are crucial for fiber lasers and amplifiers, while Tm³⁺-doped YAG crystals are used in solid-state lasers. stanfordmaterials.comauanews.net The uniform distribution of thul-ium ions, facilitated by the use of a high-purity precursor like thul-ium(III) oxalate hydrate, is critical for achieving the desired performance in these applications. taylorfrancis.com

Table 1: Applications of Thul-ium(III) Oxalate Hydrate as a Precursor

| Application Area | Final Material | Key Process |

|---|---|---|

| High-Purity Oxide Synthesis | Thul-ium(III) Oxide (Tm₂O₃) | Thermal Decomposition (Calcination) |

| Doped Ceramics | Tm³⁺-doped YAG, (Lu,Sc,Y)₂O₃ | Co-precipitation, Sintering |

Research into Luminescent and Optical Materials

The unique electronic structure of the thul-ium ion (Tm³⁺) gives rise to a variety of useful optical transitions, making it a key element in the development of luminescent and optical materials. rsc.org Thul-ium(III) oxalate hydrate serves as an essential precursor for incorporating Tm³⁺ into hosts where these properties can be harnessed. samaterials.comattelements.com

Thul-ium-doped materials are investigated for their potential as phosphors and scintillators. Phosphors are materials that emit light when excited by an external energy source, such as ultraviolet light or an electron beam. Thul-ium phosphors often exhibit a characteristic blue emission. americanelements.com Scintillators are materials that emit light when they absorb ionizing radiation, making them useful for radiation detection.

The synthesis of these materials often begins with thul-ium(III) oxalate hydrate as the source of the thul-ium dopant. stanfordmaterials.comsamaterials.com The oxalate is combined with the host material precursors and processed at high temperatures to create the final phosphor or scintillator. The concentration of thul-ium is a critical parameter that influences the brightness and efficiency of the material.

Thul-ium ions are particularly interesting for their ability to exhibit both upconversion and downconversion luminescence. rsc.orgresearchgate.net

Upconversion is a process where the absorption of two or more lower-energy photons leads to the emission of a single higher-energy photon. In thul-ium-doped materials, this can mean converting infrared light into visible blue light. researchgate.netresearchgate.net

Downconversion , also known as quantum cutting, is a process where the absorption of one high-energy photon results in the emission of two or more lower-energy photons. This phenomenon is being explored for applications in improving the efficiency of solar cells.

Research in this area often utilizes thul-ium(III) oxalate hydrate to prepare the thul-ium-doped materials for study. rsc.orgrsc.org The specific host material and the concentration of thul-ium ions can significantly affect the efficiency of these upconversion and downconversion processes.

One of the most significant applications of thul-ium is in the fabrication of laser materials and fiber optics. attelements.comstanfordmaterials.com Thul-ium-doped lasers, particularly those operating in the 2-micron (µm) wavelength range, are of great interest for medical, industrial, and military applications. auanews.netnih.gov

Thul-ium(III) oxalate hydrate is a common precursor for introducing thul-ium into the gain medium of these lasers, which can be either a crystal (like YAG) or an optical fiber (typically silica-based). mit.edufocenter.com For thul-ium-doped fibers, the precursor is used in the solution doping technique during the manufacturing of the fiber preform. researchgate.netscience.gov The subsequent drawing of this preform creates the active optical fiber.

Table 2: Optical Phenomena and Applications of Thul-ium-Doped Materials

| Phenomenon | Description | Application |

|---|---|---|

| Phosphorescence | Emission of light after absorbing energy. | Flat panel screens, radiation detection badges. americanelements.com |

| Upconversion | Lower-energy photons are converted to higher-energy photons (e.g., IR to blue light). researchgate.net | Bio-imaging, displays. |

| Downconversion | A high-energy photon is converted into two or more lower-energy photons. | Potential for enhancing solar cell efficiency. |

| Laser Emission | Stimulated emission of photons in a laser cavity, often around 2 µm. nih.gov | Medical surgery, materials processing, remote sensing. auanews.netnih.gov |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Thul-ium(III) oxalate hydrate | Tm₂(C₂O₄)₃·xH₂O |

| Thul-ium(III) oxide | Tm₂O₃ |

| Yttrium aluminum garnet | Y₃Al₅O₁₂ (YAG) |

| Silicon dioxide (Silica) | SiO₂ |

| Carbon monoxide | CO |

Catalytic Activity Investigations

Thulium(III) oxalate hydrate is emerging as a compound of interest in the field of catalysis, primarily through its role as a precursor to catalytically active species. The following sections explore its potential applications in organic synthesis and environmental catalysis.

Role as a Catalyst Precursor in Organic Transformations

While direct catalytic applications of this compound in organic transformations are not extensively documented, its role as a precursor to thulium-based catalysts is an area of active investigation. Thulium compounds, in general, are known to exhibit catalytic activity in various organic reactions. For instance, thulium(III) iodide is utilized as a catalyst or reagent in organic synthesis. examples.com The thermal decomposition of this compound yields thulium oxide (Tm₂O₃), a material with potential catalytic applications.

The catalytic utility of rare-earth oxides, including thulium oxide, stems from their unique electronic and structural properties. These oxides can act as Lewis acid sites, facilitating a variety of organic transformations. The preparation of thulium oxide from this compound offers a route to producing a high-purity, catalytically active material. The morphology and particle size of the resulting thulium oxide, which are critical for its catalytic performance, can be influenced by the decomposition conditions of the oxalate precursor.

Research into the catalytic applications of other thulium compounds provides a basis for the potential of this compound-derived materials. For example, a novel thulium-organic framework has demonstrated highly selective catalytic activity in the cycloaddition of epoxides with CO₂. rsc.orgresearchgate.net This suggests that thulium-containing materials can be effective catalysts under gentle reaction conditions.

| Thulium Compound | Organic Transformation | Reference |

| Thulium(III) Iodide | General Organic Synthesis | examples.com |

| Thulium-Organic Framework | Cycloaddition of epoxides with CO₂ | rsc.orgresearchgate.net |

Exploration in Environmental Catalysis (e.g., petroleum processing, pollution control)

The exploration of thulium compounds in environmental catalysis is a growing field, with potential applications in pollution control and petroleum processing. While direct studies on this compound are limited, the catalytic properties of thulium-based materials derived from it are of significant interest.

In the realm of pollution control, thulium-based catalysts have shown promise. For instance, thulium copper oxide (Tm₂Cu₂O₅) nanostructures have been demonstrated to be effective photocatalysts for the degradation of water-soluble organic pollutants under visible light. researchgate.net The study highlighted that hydroxyl radicals were the primary species responsible for the photodegradation, and the catalyst exhibited high stability and recyclability. researchgate.net Furthermore, a thulium-organic framework has been investigated for its catalytic behavior in the chemical fixation of carbon dioxide. rsc.orgresearchgate.net

While the direct application of thulium compounds in petroleum processing is not as well-documented as that of other catalysts like zeolites or platinum-group metals, the unique properties of rare-earth elements suggest potential uses. mdpi.comresearchgate.net Catalysts in petroleum refining are crucial for processes such as cracking, hydrotreating, and reforming to produce high-value fuels and petrochemicals. mdpi.com The acidic and basic properties of rare-earth oxides can be tailored for specific catalytic reactions involved in hydrocarbon transformations. The decomposition of this compound to thulium oxide provides a pathway to materials that could be explored for such applications.

| Thulium-Based Catalyst | Environmental Application | Key Findings | Reference |

| Thulium Copper Oxide (Tm₂Cu₂O₅) | Photocatalytic degradation of organic pollutants | High efficiency under visible light, good stability and recyclability. | researchgate.net |

| Thulium-Organic Framework | Chemical fixation of CO₂ | Highly selective catalytic activity for cycloaddition of epoxides with CO₂. | rsc.orgresearchgate.net |

Precursor for Thin-Film Deposition Techniques (by analogy with related Thulium compounds)

This compound, by analogy with other thulium compounds, is a promising precursor for the deposition of thulium-containing thin films. Thin-film deposition techniques are essential for manufacturing advanced materials used in electronics, optics, and protective coatings. americanelements.com The suitability of a precursor is determined by its volatility, thermal stability, and reactivity. helsinki.fivaporpulse.comharvard.edu

The thermal decomposition of metal oxalates to their respective oxides is a well-established chemical transformation. acs.orgmdpi.comresearchgate.net It is anticipated that this compound, upon heating, will decompose to form thulium oxide (Tm₂O₃). This property makes it a potential precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where a volatile and reactive precursor is required to form a solid thin film on a substrate. vaporpulse.comabcr.com

Several other thulium compounds have been successfully used as precursors for thin-film deposition. For example, Tris(cyclopentadienyl)thulium(III) (TmCp₃) has been employed for the atomic layer deposition of thulium oxide thin films. researchgate.net Thulium oxide thin films are of interest for applications in microelectronics, such as high-k gate dielectrics in transistors. researchgate.netaip.org Thulium oxide is also available in powder and pellet form for optical coatings and other thin-film applications. americanelements.com

Metal-organic precursors are widely used in MOCVD (Metal-Organic Chemical Vapor Deposition) for the growth of various thin-film materials. wikipedia.orgmdpi.com The choice of precursor significantly impacts the properties of the deposited film. helsinki.fi The ability of this compound to yield thulium oxide upon decomposition suggests its potential as a cost-effective and straightforward precursor for thulium oxide films, analogous to the use of other metal oxalates in materials synthesis.

| Thulium Precursor Compound | Deposition Technique | Deposited Material | Reference |

| Tris(cyclopentadienyl)thulium(III) (TmCp₃) | Atomic Layer Deposition (ALD) | Thulium Oxide (Tm₂O₃) | researchgate.net |

| Thulium(III) Oxide (Tm₂O₃) | Evaporation | Thulium Oxide Thin Films | stanfordmaterials.com |

| Thulium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | MOCVD | Thulium-containing films | abcr.com |

Computational and Theoretical Investigations of Thulium Iii Oxalate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Thulium(III) oxalate (B1200264) hydrate (B1144303), DFT calculations can elucidate the nature of the bonding between the thulium ions, oxalate ligands, and water molecules. These calculations can predict key electronic properties such as the band gap, density of states (DOS), and charge distribution, which are fundamental to understanding the material's optical and electronic behavior.

DFT calculations on lanthanide compounds are challenging due to the presence of highly correlated 4f electrons. umn.edurutgers.edu Specialized approaches, such as DFT+U or hybrid functionals, are often employed to accurately describe these systems. A typical DFT study of Thulium(III) oxalate hydrate would begin with the experimentally determined crystal structure and perform a geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information can be derived.

Detailed Research Findings:

While specific DFT studies on this compound are not extensively reported in the literature, calculations on analogous lanthanide complexes provide insights into what can be expected. rutgers.edu The bonding between the Tm³⁺ ion and the oxygen atoms of the oxalate and water ligands is expected to be predominantly ionic. The calculated bond lengths would be anticipated to be in good agreement with crystallographic data.

The electronic density of states would likely show that the valence band is primarily composed of O 2p and C 2p orbitals from the oxalate ligands, while the conduction band would have significant contributions from the empty orbitals of the thulium ion. The localized 4f orbitals of thulium would appear as sharp peaks within the band gap.

Vibrational properties can also be calculated using DFT. The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model and to assign the observed spectral features to specific molecular motions. semanticscholar.orgsurrey.ac.uk

Interactive Data Table: Predicted Structural and Vibrational Data for this compound

| Property | Predicted Value/Range | Description |

| Tm-O (oxalate) Bond Length | 2.30 - 2.45 Å | The predicted distance between the thulium ion and the oxygen atoms of the coordinating oxalate groups. |

| Tm-O (water) Bond Length | 2.40 - 2.55 Å | The predicted distance between the thulium ion and the oxygen atoms of the coordinating water molecules. |

| C=O Stretching Frequency | 1600 - 1700 cm⁻¹ | The characteristic vibrational frequency associated with the double bond in the oxalate ligand. |

| C-C Stretching Frequency | 800 - 900 cm⁻¹ | The vibrational frequency corresponding to the single bond between the carbon atoms in the oxalate ligand. |

| O-H Stretching Frequency | 3200 - 3500 cm⁻¹ | The vibrational frequencies of the water molecules of hydration, often appearing as a broad band due to hydrogen bonding. |

Molecular Dynamics Simulations for Hydration and Crystal Growth Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms or molecules. For this compound, MD simulations can provide detailed insights into the processes of hydration and crystal growth, which are difficult to probe experimentally.

MD simulations of lanthanide hydration have been a subject of interest, with studies focusing on the structure and dynamics of water molecules in the coordination sphere of the lanthanide ions. nih.gov To simulate the hydration of this compound, a simulation box containing the crystal structure surrounded by a large number of water molecules would be constructed. The interactions between all atoms would be described by a force field, which is a set of empirical potential energy functions.

Detailed Research Findings:

MD simulations can reveal the structure of the water layers at the crystal-solution interface and the dynamics of water exchange between the bulk solution and the coordination sphere of the thulium ions. These simulations can also be used to study the initial stages of crystal growth, observing how ions and molecules from the solution attach to the crystal surface. mdpi.comsemanticscholar.org The mechanism of crystal growth can be elucidated by analyzing the trajectories of the atoms and identifying the preferred sites for nucleation and growth. researchgate.net

For lanthanide oxalates, the crystal growth is influenced by factors such as supersaturation, temperature, and the presence of additives. MD simulations can systematically investigate the effect of these parameters on the growth kinetics and morphology of the crystals. acs.org

Interactive Data Table: Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Method | Significance |

| Force Field | COMPASS, CHARMM, or custom-developed | A set of equations and associated constants designed to reproduce molecular geometry and energies. |

| Water Model | TIP3P, SPC/E | A model used to describe the interactions of water molecules. |

| Simulation Time | Nanoseconds to microseconds | The duration of the simulation, which needs to be long enough to observe the processes of interest. |

| Temperature | 298 K (or as desired) | The temperature at which the simulation is run, controlled by a thermostat algorithm. |

| Pressure | 1 atm (or as desired) | The pressure at which the simulation is run, controlled by a barostat algorithm. |

Theoretical Modeling of Luminescence Properties and Energy Transfer Pathways

The luminescence of thulium(III) ions is a well-known phenomenon, with applications in various fields, including lasers and bio-imaging. iaea.orgresearchgate.net The theoretical modeling of the luminescence properties of this compound can provide a deeper understanding of the electronic transitions responsible for its emission and the factors that influence its quantum yield.

The Judd-Ofelt theory is a widely used theoretical framework for analyzing the intensities of f-f electronic transitions in lanthanide ions. mdpi.comuab.eduwikipedia.orgnasa.gov By fitting the experimental absorption spectrum of the compound to the Judd-Ofelt model, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be obtained. These parameters can then be used to calculate important radiative properties, such as the radiative lifetime of the excited states and the branching ratios of the emission transitions. researchgate.net

Detailed Research Findings:

Interactive Data Table: Key Parameters in the Theoretical Modeling of Thulium(III) Luminescence

| Parameter | Symbol | Significance |

| Judd-Ofelt Parameters | Ω₂, Ω₄, Ω₆ | Phenomenological parameters that characterize the intensity of the f-f transitions. |

| Radiative Lifetime | τ_rad | The lifetime of an excited state in the absence of non-radiative decay processes. |

| Quantum Yield | η | The ratio of the number of emitted photons to the number of absorbed photons. |